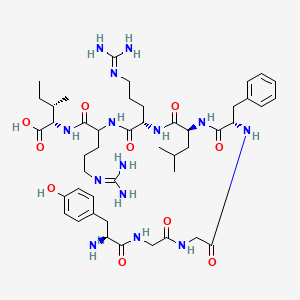
Echimidine
Overview
Description
Echimidine is a pyrrolizidine alkaloid primarily found in the plant Echium plantagineum L., which is domesticated in various countries. This compound is known for its toxicity, particularly its hepatotoxic effects, which have led to regulatory scrutiny, especially concerning honey contamination .
Mechanism of Action
Target of Action
Echimidine primarily targets hepatocytes, the main cell type in the liver . It has been shown to have a hepatotoxic effect, causing concentration-dependent inhibition of hepatocyte viability .
Mode of Action
It is suggested that this compound might act as an agonist of the nuclear receptor pxr . This could imply that a PXR-dedicated mode of action may contribute to the hepatotoxicity of pyrrolizidine alkaloids that is dependent on their structure .
Biochemical Pathways
They can affect cell permeability, bind to adhesins, and inhibit DNA or RNA replication and transcription
Pharmacokinetics
It is known that pyrrolizidine alkaloids, in general, can be absorbed and distributed in the body, metabolized in the liver, and excreted . The specific ADME properties of this compound and their impact on its bioavailability require further investigation.
Result of Action
The primary result of this compound’s action is hepatotoxicity, characterized by the inhibition of hepatocyte viability . In a study using rat hepatocyte primary culture cells, this compound caused concentration-dependent inhibition of hepatocyte viability . This suggests that this compound can cause liver damage, potentially leading to liver disease.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the environment can affect its toxicity. Higher concentrations of this compound can lead to greater hepatotoxicity . Furthermore, this compound is found in various plants, including Echium plantagineum L., which are often present in honey. Therefore, the consumption of contaminated honey can lead to exposure to this compound .
Biochemical Analysis
Biochemical Properties
Echimidine interacts with various enzymes, proteins, and other biomolecules. It is a part of the pyrrolizidine alkaloids group, which are known for their complex and diverse structures . The biochemical reactions involving this compound are classified into three groups: dehydrogenation, oxygenation, and shortening of necic acid . Dehydrogenation of the necine base is considered as bioactivation, while the other routes are considered as detoxification steps .
Cellular Effects
This compound has been shown to have hepatotoxic effects on rat hepatocytes . It influences cell function by causing damage to the liver cells, which can lead to liver disease
Molecular Mechanism
The molecular mechanism of this compound’s effects involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are complex. It is known that this compound has a certain degree of stability, but it can also undergo degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to cause liver damage in rats . The exact threshold effects and the potential toxic or adverse effects at high doses are still being studied.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is believed to interact with various transporters or binding proteins
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles within the cell, possibly through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of echimidine involves the extraction from plant material, typically using hydromethanolic extraction methods. The process includes grinding the plant material, followed by solid-phase extraction (SPE) and liquid chromatography-mass spectrometry (LC-MS) for purification .
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity. the extraction process from plant sources involves similar methods used in laboratory settings, scaled up to handle larger quantities of plant material .
Chemical Reactions Analysis
Types of Reactions: Echimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its analysis and potential detoxification .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Zinc reduction is commonly used to convert this compound N-oxide to this compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound, depending on the desired product.
Major Products: The major products formed from these reactions include echihumiline and hydroxymyoscorpine, which are isomers of this compound .
Scientific Research Applications
Echimidine has several scientific research applications, primarily due to its toxicological properties:
Chemistry: Used as a model compound to study pyrrolizidine alkaloids and their chemical behavior.
Biology: Investigated for its effects on liver cells and its potential to cause hepatotoxicity.
Medicine: Studied for its toxic effects and potential therapeutic applications in controlled doses.
Industry: Monitored in food products, especially honey, to ensure safety and compliance with regulations.
Comparison with Similar Compounds
- Lycopsamine
- Indicine
- Intermedine
- Echihumiline
- Hydroxymyoscorpine
Comparison: Echimidine is unique due to its specific structure and the presence of its isomers, echihumiline and hydroxymyoscorpine. These isomers share similar toxicological properties but differ in their chemical structure and reactivity .
This compound’s distinctiveness lies in its prevalence in Echium plantagineum and its significant regulatory attention due to its toxicity, particularly in food products like honey .
Properties
IUPAC Name |
[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSGCYGUWHGOPY-LYHHMGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020028 | |
| Record name | Echimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-68-3 | |
| Record name | (+)-Echimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Echimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Echimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECHIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NEL09379 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ECHIMIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3483 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)
![(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid](/img/structure/B1671013.png)
![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)




